FITC-YVADAPK(Dnp)

Description

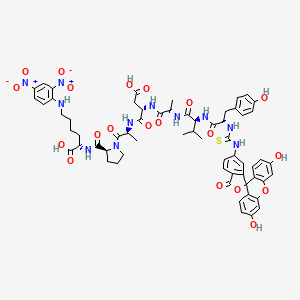

The exact mass of the compound FITC-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH (Contains FITC isomer I) is 1317.42845474 g/mol and the complexity rating of the compound is 2760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality FITC-YVADAPK(Dnp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FITC-YVADAPK(Dnp) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H67N11O20S/c1-30(2)52(70-55(81)45(24-33-10-14-36(74)15-11-33)69-61(94)66-34-12-18-39-42(25-34)62(93-60(39)87)40-19-16-37(75)27-49(40)92-50-28-38(76)17-20-41(50)62)57(83)64-31(3)53(79)68-46(29-51(77)78)54(80)65-32(4)58(84)71-23-7-9-47(71)56(82)67-44(59(85)86)8-5-6-22-63-43-21-13-35(72(88)89)26-48(43)73(90)91/h10-21,25-28,30-32,44-47,52,63,74-76H,5-9,22-24,29H2,1-4H3,(H,64,83)(H,65,80)(H,67,82)(H,68,79)(H,70,81)(H,77,78)(H,85,86)(H2,66,69,94)/t31-,32-,44-,45-,46-,47-,52-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHXTBYHFOGNFN-GBZKBENMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=S)NC4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=S)NC4=CC5=C(C=C4)C(=O)OC56C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H67N11O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of FITC-YVAD-APK(Dnp) for Caspase-1 Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the fluorogenic probe FITC-YVAD-APK(Dnp) for the detection of caspase-1 activity. We will delve into the underlying principles of caspase-1 activation, the intricacies of Fluorescence Resonance Energy Transfer (FRET) that govern the probe's function, and detailed experimental protocols for its application.

The Central Role of Caspase-1 in Inflammation

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a pivotal role in the innate immune response.[1][2] Its activation is a tightly regulated process, primarily occurring through the assembly of a multi-protein complex called the inflammasome.[3][4][5] This complex forms in response to various stimuli, including pathogens and cellular stress signals. Upon recruitment to the inflammasome, pro-caspase-1 undergoes proximity-induced auto-activation, leading to its cleavage into active p20 and p10 subunits. Active caspase-1 then proceeds to cleave its downstream targets, most notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), converting them into their mature, pro-inflammatory forms. It also cleaves Gasdermin D to induce a form of inflammatory cell death known as pyroptosis.

The FRET-Based Detection Mechanism of FITC-YVAD-APK(Dnp)

The detection of caspase-1 activity using FITC-YVAD-APK(Dnp) relies on the principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).

In the FITC-YVAD-APK(Dnp) probe:

-

FITC (Fluorescein isothiocyanate) acts as the donor fluorophore .

-

Dnp (2,4-Dinitrophenyl) acts as the quencher molecule (acceptor) .

-

YVAD (Tyrosine-Valine-Alanine-Aspartic Acid) is the tetrapeptide recognition sequence specifically targeted and cleaved by active caspase-1.

In its intact state, the FITC and Dnp molecules are held in close proximity by the peptide backbone. When the FITC molecule is excited by an external light source, it transfers its energy to the Dnp quencher instead of emitting fluorescence. This results in a low fluorescence signal.

Upon the introduction of active caspase-1, the enzyme recognizes and cleaves the peptide at the aspartic acid residue within the YVAD sequence. This cleavage event separates the FITC donor from the Dnp quencher. Freed from the quenching effect of Dnp, the excited FITC molecule can now emit its characteristic fluorescence, leading to a significant increase in the measurable signal. The intensity of the fluorescence is directly proportional to the activity of caspase-1 in the sample.

Below is a diagram illustrating the FRET mechanism for FITC-YVAD-APK(Dnp).

Caption: FRET mechanism of FITC-YVAD-APK(Dnp) for caspase-1 detection.

Quantitative Data

The following table summarizes the key quantitative parameters for the FITC-YVAD-APK(Dnp) probe and related caspase-1 assays.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | |

| Emission Wavelength (λem) | ~520 nm | |

| Caspase-1 Recognition Sequence | YVAD |

Experimental Protocols

This section provides a generalized protocol for a caspase-1 activity assay using FITC-YVAD-APK(Dnp) in cell lysates.

Materials

-

Cells of interest

-

Inducing agent for apoptosis or inflammasome activation (e.g., LPS, ATP, Nigericin)

-

Cell Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

FITC-YVAD-APK(Dnp) substrate

-

Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for negative control

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorometric microplate reader

Experimental Workflow

The general workflow for a caspase-1 activity assay is depicted in the following diagram.

Caption: General experimental workflow for a caspase-1 activity assay.

Detailed Methodology

-

Cell Seeding and Treatment:

-

Seed cells in a suitable culture plate at a desired density.

-

Treat cells with the appropriate stimulus to induce caspase-1 activation. Include untreated and vehicle-treated controls. A positive control with a known inducer is also recommended.

-

-

Cell Lysis:

-

After treatment, collect the cells and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) containing the active caspases.

-

Determine the protein concentration of the lysate.

-

-

Caspase-1 Activity Assay:

-

Dilute the cell lysates to the same protein concentration in Cell Lysis Buffer.

-

To a 96-well plate, add 50 µL of each cell lysate per well.

-

Prepare a reaction master mix containing 2X Reaction Buffer and DTT.

-

Add 50 µL of the reaction master mix to each well containing the cell lysate.

-

Add 5 µL of the FITC-YVAD-APK(Dnp) substrate to each well. For a negative control, pre-incubate a sample with a caspase-1 inhibitor (e.g., Ac-YVAD-cmk) before adding the substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

-

Caspase-1 Activation Signaling Pathway

The canonical activation of caspase-1 occurs through the inflammasome. The following diagram illustrates a simplified model of the NLRP3 inflammasome activation pathway.

Caption: Simplified NLRP3 inflammasome activation pathway.

Conclusion

The FITC-YVAD-APK(Dnp) probe offers a sensitive and specific method for the real-time detection of caspase-1 activity. Understanding the underlying FRET mechanism and the intricacies of caspase-1 biology is crucial for the accurate interpretation of experimental results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of inflammatory processes and the development of novel therapeutics.

References

- 1. Caspase 1 - Wikipedia [en.wikipedia.org]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of FITC-YVAD-APK(Dnp) for Inflammatory Caspases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic substrate FITC-YVAD-APK(Dnp), focusing on its specificity towards inflammatory caspases, including caspase-1, caspase-4, caspase-5, and their murine ortholog, caspase-11. This document outlines the underlying signaling pathways, presents available kinetic data for comparable substrates, and offers detailed experimental protocols for the application of this tool in research and drug development.

Introduction to Inflammatory Caspases and Substrate Recognition

Inflammatory caspases are a family of cysteine-aspartic proteases that play a central role in the innate immune system.[1] Their activation triggers potent inflammatory responses, including the maturation and release of pro-inflammatory cytokines and a form of lytic cell death known as pyroptosis. The primary inflammatory caspases are:

-

Caspase-1: Activated by canonical inflammasomes, multi-protein complexes that assemble in response to pathogenic and sterile danger signals.[1] Caspase-1 is the principal enzyme responsible for processing pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, secreted forms.

-

Caspase-4 and Caspase-5 (Human) / Caspase-11 (Murine): These are activated through a non-canonical pathway, primarily by directly binding to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[2] Their main substrate is Gasdermin D (GSDMD), which, upon cleavage, forms pores in the cell membrane, leading to pyroptosis.[2][3]

The substrate specificity of caspases is largely determined by the four amino acid residues immediately preceding the cleavage site (the P4-P1 positions). The FITC-YVAD-APK(Dnp) substrate is a tool designed to probe this specificity. It is a Förster Resonance Energy Transfer (FRET) peptide, where the fluorescein (FITC) fluorophore is quenched by a dinitrophenyl (Dnp) group. Upon cleavage of the peptide by an active caspase, the FITC and Dnp are separated, resulting in a measurable increase in fluorescence. The core of this substrate is the tetrapeptide sequence YVAD (Tyr-Val-Ala-Asp), which mimics the caspase-1 cleavage site in pro-IL-1β.

Signaling Pathways of Inflammatory Caspase Activation

Understanding the activation pathways of inflammatory caspases is crucial for interpreting data from assays using substrates like FITC-YVAD-APK(Dnp).

Canonical Inflammasome Pathway (Caspase-1 Activation)

The canonical pathway is a multi-step process initiated by a priming signal (e.g., from a Toll-like receptor) that upregulates the expression of pro-IL-1β and inflammasome components. A second signal (e.g., ATP, toxins, crystalline substances) then triggers the assembly of the inflammasome complex, leading to the proximity-induced auto-activation of caspase-1.

Non-Canonical Inflammasome Pathway (Caspase-4/5/11 Activation)

The non-canonical pathway is a more direct mechanism for sensing intracellular bacterial components. Cytosolic LPS binds directly to the CARD domain of caspase-4, -5, or -11, inducing their oligomerization and activation. Activated caspase-4/5/11 then cleaves GSDMD to induce pyroptosis. This can also lead to the subsequent activation of the canonical caspase-1 pathway.

Substrate Specificity and Kinetic Data

The following tables summarize the available kinetic data for various tetrapeptide substrates with murine caspase-1 and caspase-11, illustrating the substrate preferences.

Table 1: Kinetic Parameters of Murine Caspase-1 with Various Tetrapeptide Substrates

| Substrate Sequence (Ac-X-X-X-D-AFC) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| WEHD | 19.3 | 37 | 522,000 |

| YVAD | 1.1 | 100 | 11,000 |

| WQPD | 2.1 | 6 | 350,000 |

| PYHD | 10.1 | 24 | 421,000 |

| PMHD | 12.1 | 21 | 576,000 |

Data adapted from Gonzales et al., 2018. The data is for Ac-peptide-AFC substrates.

Table 2: Kinetic Parameters of Murine Caspase-11 with Various Tetrapeptide Substrates

| Substrate Sequence (Ac-X-X-X-D-AFC) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| WEHD | 0.007 | 100 | 70 |

| YVAD | - | - | - (No significant activity) |

| WQPD | - | - | - (No significant activity) |

| PYHD | 1.4 | 8 | 175,000 |

| PMHD | 1.2 | 8 | 150,000 |

Data adapted from Gonzales et al., 2018. The data is for Ac-peptide-AFC substrates. Dashes indicate that no significant activity was detected or the parameters could not be determined.

From this comparative data, it is evident that a substrate with the YVAD sequence is a poor substrate for caspase-11, while being readily cleaved by caspase-1. By extension, the FITC-YVAD-APK(Dnp) substrate is expected to be highly specific for caspase-1 over caspase-4, -5, and -11.

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to measure caspase-1 activity in cell lysates using a FRET peptide substrate like FITC-YVAD-APK(Dnp). This protocol can be adapted to test the activity of other inflammatory caspases, where it is expected to yield a significantly lower or negligible signal.

Materials

-

Cells of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)

-

Inducing agents (e.g., LPS, ATP, Nigericin)

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

-

Dithiothreitol (DTT), 1 M stock

-

FITC-YVAD-APK(Dnp) substrate, 1-10 mM stock in DMSO

-

96-well black, clear-bottom microplate

-

Fluorometric microplate reader with excitation at ~485 nm and emission at ~530 nm for FITC.

Experimental Workflow

Detailed Procedure

-

Cell Culture and Induction:

-

Culture cells to the desired density.

-

Prime cells with an appropriate stimulus if necessary (e.g., LPS for THP-1 cells).

-

Induce inflammasome activation with a second stimulus (e.g., ATP or Nigericin). Include a non-induced control group.

-

-

Preparation of Cell Lysates:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in an appropriate volume of cold Cell Lysis Buffer (e.g., 50 µL per 1-5 million cells).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzyme Assay:

-

Prepare the complete 2x Reaction Buffer by adding DTT to a final concentration of 20 mM immediately before use.

-

In a 96-well black microplate, add 50 µL of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein amounts across wells. Include a blank well with Lysis Buffer only.

-

Add 50 µL of the complete 2x Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of the FITC-YVAD-APK(Dnp) substrate stock solution to each well (for a final concentration of 50-100 µM, which may require optimization).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Ex: ~485 nm, Em: ~530 nm) every 1-2 minutes for 30-60 minutes.

-

For each sample, subtract the background fluorescence from the blank well.

-

Plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the initial reaction velocity.

-

Normalize the reaction velocity to the protein concentration of the lysate to determine the specific activity (e.g., in RFU/min/µg protein).

-

Compare the specific activity of induced samples to non-induced controls to determine the fold-increase in caspase activity.

-

Conclusion

The FITC-YVAD-APK(Dnp) substrate is a valuable tool for the specific measurement of caspase-1 activity. Its core YVAD tetrapeptide sequence is preferentially recognized and cleaved by caspase-1, with minimal to no processing by other inflammatory caspases such as caspase-4, -5, and -11. This high specificity, grounded in the distinct substrate preferences of these enzyme subfamilies, allows for the targeted investigation of the canonical inflammasome pathway. When used in conjunction with the detailed protocols provided, this substrate enables researchers to accurately quantify caspase-1 activation, screen for potential inhibitors, and further elucidate the complex mechanisms of inflammation and innate immunity.

References

- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation, Activation and Function of Caspase-11 during Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Excitation and Emission Spectra of FITC-YVAD-APK(Dnp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic caspase-1 substrate, FITC-YVAD-APK(Dnp), detailing its spectral properties, the underlying principles of its function, and a standardized protocol for its application in enzymatic assays.

Core Principles and Components

The FITC-YVAD-APK(Dnp) probe is a sophisticated tool for the detection of caspase-1 activity. Its function is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET). The probe consists of three key components:

-

FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye that serves as the donor fluorophore.[1][2][3] FITC exhibits a high absorptivity and an excellent fluorescence quantum yield.[4]

-

YVAD (Tyrosine-Valine-Alanine-Aspartic Acid): A specific tetrapeptide sequence recognized and cleaved by caspase-1.[5] This sequence mimics the natural cleavage site in pro-interleukin-1β, lending specificity to the assay.

-

Dnp (2,4-Dinitrophenol): A non-fluorescent molecule that acts as a quencher. In the intact probe, Dnp is in close proximity to the FITC molecule, absorbing the energy that would otherwise be emitted as fluorescence.

In its intact state, the close proximity of the FITC and Dnp moieties allows for efficient FRET, resulting in the quenching of FITC's fluorescence. Upon the introduction of active caspase-1, the enzyme cleaves the peptide backbone at the aspartic acid residue of the YVAD sequence. This cleavage event separates the FITC fluorophore from the Dnp quencher, disrupting the FRET process. The unquenched FITC is then free to fluoresce upon excitation, and the resultant increase in fluorescence intensity is directly proportional to the caspase-1 activity in the sample.

Spectral Properties

The key spectral characteristics of the FITC-YVAD-APK(Dnp) probe are centered around the fluorescence of the FITC component. Upon cleavage, the liberated FITC can be detected using its characteristic excitation and emission wavelengths.

| Parameter | Value | Reference |

| Excitation Maximum | 485 nm | |

| Emission Maximum | 535 nm | |

| Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | |

| Quantum Yield (φ) | ~0.92 | |

| Recommended Laser Line | 488 nm | |

| Emission Color | Green |

Note: The extinction coefficient and quantum yield are for the FITC fluorophore and may vary slightly when conjugated.

Visualizing the Mechanism and Workflow

To better illustrate the principles and procedures, the following diagrams have been generated using Graphviz.

Caption: FRET mechanism of FITC-YVAD-APK(Dnp) cleavage by Caspase-1.

Caption: Experimental workflow for a fluorometric Caspase-1 assay.

Experimental Protocol: Caspase-1 Activity Assay

This protocol is a general guideline adapted from established methods for similar fluorogenic caspase substrates. Optimization may be required depending on the cell type and experimental conditions.

A. Materials Required:

-

FITC-YVAD-APK(Dnp) substrate (1 mM stock in DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)

-

Dithiothreitol (DTT) (1 M stock)

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader with filters for 485 nm excitation and 535 nm emission

-

Cell culture reagents and appropriate stimuli for inducing caspase-1 activation (e.g., LPS, Nigericin)

B. Procedure:

-

Sample Preparation:

-

Seed cells in appropriate culture plates and treat with experimental compounds to induce apoptosis and activate caspase-1. Concurrently, maintain an untreated control cell population.

-

Harvest 1-5 million cells per sample by centrifugation.

-

Wash the cell pellets with ice-cold PBS.

-

Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate the lysate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Transfer the supernatant (cell lysate) to a fresh, chilled tube. Keep on ice. Determine protein concentration if desired for normalization.

-

-

Assay Reaction:

-

Prepare the complete 2X Reaction Buffer immediately before use by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2X Reaction Buffer).

-

In a 96-well black microplate, add 50 µL of cell lysate to each well.

-

Add 50 µL of the complete 2X Reaction Buffer to each well.

-

Initiate the reaction by adding 5 µL of the 1 mM FITC-YVAD-APK(Dnp) substrate to each well. This results in a final substrate concentration of approximately 50 µM.

-

Include appropriate controls, such as a blank (lysis buffer, reaction buffer, and substrate, but no lysate) and a negative control (lysate from untreated cells).

-

-

Measurement and Analysis:

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary and should be determined empirically.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence from the treated samples to the untreated control.

-

Conclusion

The FITC-YVAD-APK(Dnp) probe is a highly specific and sensitive tool for the quantitative measurement of caspase-1 activity. Its utility in drug discovery and inflammation research is underscored by its straightforward FRET-based mechanism and the robust fluorescence signal of the FITC reporter. By following the detailed protocols and understanding the spectral properties outlined in this guide, researchers can effectively employ this substrate to investigate the intricate roles of caspase-1 in various biological and pathological processes.

References

Measuring Caspase-1 Activity in Cell Lysates Using FITC-YVAD-APK(Dnp): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of the fluorogenic substrate FITC-YVAD-APK(Dnp) for the sensitive measurement of caspase-1 activity in cell lysates. Caspase-1, a key inflammatory caspase, plays a crucial role in the innate immune response through its activation within the inflammasome complex and subsequent processing of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18. Accurate measurement of its enzymatic activity is vital for research into inflammation, pyroptosis, and the development of therapeutic inhibitors.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The FITC-YVAD-APK(Dnp) substrate is a peptide containing the caspase-1 recognition sequence, YVAD. This peptide is flanked by two key molecules: a fluorophore, Fluorescein Isothiocyanate (FITC), and a quencher, 2,4-Dinitrophenol (Dnp).

In the intact substrate, the close proximity of FITC and Dnp allows for Fluorescence Resonance Energy Transfer (FRET). The energy from an excited FITC molecule is non-radiatively transferred to the Dnp molecule, which dissipates the energy as heat, thus quenching the fluorescence signal.

Upon cleavage of the peptide by active caspase-1 at the aspartic acid residue within the YVAD sequence, FITC and Dnp are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity from the FITC molecule. The rate of this fluorescence increase is directly proportional to the caspase-1 activity in the sample. A similar mechanism is employed by substrates using other fluorophores like 7-methoxycoumarin (Mca).[1][2]

The Caspase-1 Activation Pathway

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is a tightly regulated process that occurs on a multi-protein platform called the inflammasome. In response to various stimuli, such as pathogens or cellular stress, sensor proteins like NLRP3 oligomerize and recruit the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, bringing multiple molecules into close proximity. This induced proximity facilitates the auto-proteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits, which then form the active heterotetramer. This active caspase-1 can then proceed to cleave its substrates, including pro-inflammatory cytokines and pyroptosis-inducing proteins like Gasdermin D.

Experimental Protocol: Measuring Caspase-1 Activity in Cell Lysates

This protocol provides a general framework for using a fluorometric caspase-1 assay. Optimal conditions, particularly lysate concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Materials and Reagents:

| Reagent | Typical Specifications |

| Cell Lysis Buffer | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Protease inhibitors other than for caspases may be included. |

| 2X Reaction Buffer | 40 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 20 mM DTT (added fresh). |

| Substrate | FITC-YVAD-APK(Dnp) dissolved in DMSO to a stock concentration of 1-10 mM. |

| Caspase-1 Inhibitor | Ac-YVAD-CMK or Z-YVAD-FMK (for specificity control). |

| Microplate | Black, flat-bottom 96-well plate suitable for fluorescence measurements. |

| Instrumentation | Fluorometric microplate reader with appropriate filters for FITC (Excitation ~490 nm, Emission ~520 nm). |

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with appropriate stimuli to induce caspase-1 activation. Include an untreated control group.

-

Cell Lysis:

-

Harvest and pellet 1-5 x 106 cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of the cell lysate using a compatible method (e.g., BCA assay). This allows for normalization of caspase activity to the total protein amount.

-

Assay Reaction:

-

In a 96-well microplate, add 50-200 µg of cell lysate per well. Adjust the volume with Cell Lysis Buffer to a final volume of 50 µL.

-

Prepare the complete Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.

-

Add 50 µL of the complete 2X Reaction Buffer to each well.

-

To initiate the reaction, add 5 µL of the FITC-YVAD-APK(Dnp) stock solution (e.g., 1 mM stock for a final concentration of 50 µM).

-

Controls: Include wells with lysate but no substrate (background), and wells with a caspase-1 inhibitor pre-incubated with the lysate for 10-15 minutes before adding the substrate to confirm specificity.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary and should be determined by kinetic measurements.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~490 nm and emission set to ~520 nm.

Data Interpretation and Quantitative Summary

The activity of caspase-1 is determined by the increase in fluorescence over time. The results are typically expressed as fold-increase in activity compared to the untreated control or as Relative Fluorescence Units (RFU) per microgram of protein per hour.

| Parameter | Description | Typical Value/Range | Reference |

| Substrate Concentration | Final concentration in the assay. | 10-50 µM | |

| Lysate Protein | Amount of total protein per reaction. | 50-200 µg | |

| DTT Concentration | Reducing agent to maintain caspase activity. | 10 mM | |

| Incubation Time | Duration of the enzymatic reaction. | 1-2 hours | |

| Incubation Temperature | Optimal temperature for caspase activity. | 37°C | |

| Excitation Wavelength (FITC) | Wavelength to excite the fluorophore. | ~490 nm | - |

| Emission Wavelength (FITC) | Wavelength to measure emitted fluorescence. | ~520 nm | - |

| Inhibitor Control | To confirm the specificity of the signal. | e.g., 50 µM Ac-YVAD-CMK |

Important Considerations:

-

Substrate Specificity: While YVAD is a preferred sequence for caspase-1, other caspases (e.g., caspase-4 and -5) may show some cross-reactivity. The use of specific inhibitors and/or knockout cell lines is recommended to confirm that the measured activity is predominantly from caspase-1.

-

Enzyme Stability: Active caspase-1 can be unstable in cell lysates, with a reported half-life as short as 15 minutes at 37°C in some preparations. It is crucial to keep lysates on ice and perform the assay promptly after preparation.

-

Data Normalization: Always normalize the fluorescence signal to the amount of protein in the lysate to account for variations in cell number and lysis efficiency.

-

Linear Range: Ensure that the assay is performed within the linear range of both the instrument and the enzymatic reaction. A time-course experiment is recommended to determine the optimal endpoint.

By following this guide, researchers can effectively utilize the FITC-YVAD-APK(Dnp) substrate to obtain reliable and quantitative measurements of caspase-1 activity, furthering our understanding of inflammatory processes and aiding in the discovery of novel therapeutics.

References

The Genesis of Light: Charting the Course of Fluorogenic Caspase Assays

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. The ability to accurately and sensitively measure the activity of these enzymes has been paramount to unraveling the intricate signaling pathways of apoptosis and for the discovery of novel therapeutics. This in-depth technical guide explores the historical development of fluorogenic caspase assays, from their conceptual beginnings to the sophisticated high-throughput methods employed today.

From Protease Discovery to a Glow of Understanding: A Historical Overview

The journey to modern fluorogenic caspase assays began with the identification of the first caspase, Interleukin-1β Converting Enzyme (ICE), now known as caspase-1, in the early 1990s. This discovery set the stage for the recognition of a whole family of similar proteases crucial for apoptosis. Early methods for detecting caspase activity were often laborious and lacked the sensitivity required for detailed kinetic studies.

A significant breakthrough came with the development of synthetic peptide substrates conjugated to a fluorophore. The core principle is elegant in its simplicity: a caspase-specific peptide sequence is linked to a fluorescent molecule in such a way that the fluorescence is quenched. Upon cleavage of the peptide by an active caspase, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to caspase activity.

The first generation of these assays often utilized 7-amino-4-methylcoumarin (AMC) as the fluorogenic leaving group. The cleavage of the peptide-AMC bond by a caspase liberates free AMC, which fluoresces brightly when excited by ultraviolet light. Subsequently, other fluorophores such as rhodamine 110 (R110) were introduced, offering different spectral properties and improved sensitivity in some applications.

Further advancements led to the development of Förster Resonance Energy Transfer (FRET)-based substrates. In this design, two different fluorescent proteins are genetically fused and connected by a caspase-sensitive linker peptide. When the donor fluorophore is excited, it transfers its energy to the acceptor fluorophore through FRET, resulting in emission at the acceptor's wavelength. Cleavage of the linker by a caspase separates the two fluorophores, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence. This ratiometric detection provides a more robust and internally controlled measurement of caspase activity.

The evolution of these assays has been intrinsically linked to advancements in detection technology. Early experiments were conducted using cuvette-based fluorometers. The advent of microplate readers revolutionized the field, enabling higher throughput and the screening of large compound libraries. More recently, flow cytometry and high-content screening (HCS) platforms have allowed for the measurement of caspase activity on a single-cell level, providing unprecedented insights into the heterogeneity of apoptotic responses within a cell population.

Quantitative Characterization of Fluorogenic Caspase Substrates

The choice of a fluorogenic substrate is critical for the success of a caspase assay. Substrates are designed with specific four-amino-acid peptide sequences that are preferentially recognized and cleaved by different caspases. The table below summarizes some of the commonly used fluorogenic caspase substrates and their reported kinetic constants.

| Peptide Sequence | Target Caspase(s) | Fluorophore | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | Caspase-3, -7 | AMC | 10.2 | 1.8 | 1.8 x 10⁵ | |

| Ac-IETD-AMC | Caspase-8 | AMC | 1.4 | 0.2 | 1.4 x 10⁵ | |

| Ac-LEHD-AFC | Caspase-9 | AFC | 200 | 2.5 | 1.25 x 10⁴ | |

| Ac-YVAD-AMC | Caspase-1 | AMC | 11 | 1.3 | 1.2 x 10⁵ | |

| (Z-DEVD)₂-R110 | Caspase-3, -7 | R110 | 0.4 | - | - | |

| Ac-VEID-AFC | Caspase-6 | AFC | 49 | 0.02 | 408 | [1] |

Note: Kinetic constants can vary depending on the assay conditions (e.g., buffer composition, pH, temperature) and the source of the enzyme.

Evolution of Detection Methodologies

The progression of fluorogenic caspase assays has been paralleled by the development of increasingly sophisticated instrumentation for fluorescence detection.

| Era | Instrumentation | Key Features | Impact on Caspase Assays |

| Early 1990s | Cuvette-based Fluorometers | Single sample measurement, manual operation. | Enabled initial characterization of caspase activity with fluorogenic substrates. |

| Mid-to-late 1990s | Microplate Readers | 96-well and 384-well plate formats, automated reading. | Facilitated higher throughput screening for drug discovery and biochemical studies. |

| Early 2000s | Flow Cytometers | Single-cell analysis, multiparametric measurements. | Allowed for the study of apoptosis in heterogeneous cell populations and the correlation of caspase activity with other cellular markers. |

| Mid-2000s to Present | High-Content Screening (HCS) Systems | Automated microscopy and image analysis, spatial and temporal resolution. | Enabled the visualization and quantification of caspase activity in live cells with subcellular resolution, providing deeper insights into the dynamics of apoptosis.[2][3][4] |

Visualizing the Apoptotic Cascade and Assay Workflow

To better understand the context in which these assays are used, the following diagrams, generated using the DOT language for Graphviz, illustrate the core caspase signaling pathways and a generalized workflow for a fluorogenic caspase assay.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on executioner caspases.

Caption: A step-by-step workflow for performing a typical fluorogenic caspase assay.

Detailed Experimental Protocols

The following section provides a generalized protocol for measuring caspase activity in cell lysates using a fluorogenic substrate and a microplate reader. This protocol is a composite of methodologies found in various research articles and commercial assay kits and should be optimized for specific cell types and experimental conditions.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black, clear-bottom microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Cell Culture and Induction of Apoptosis:

-

Plate cells at an appropriate density in a culture vessel and allow them to adhere overnight.

-

Treat the cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.

-

-

Cell Lysis:

-

Carefully remove the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to the cells and incubate on ice for 10-20 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.

-

-

Caspase Activity Assay:

-

In a 96-well black, clear-bottom microplate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.

-

Adjust the volume in each well with assay buffer to a final volume of 50 µL.

-

Prepare a blank control containing only assay buffer.

-

Prepare the fluorogenic substrate solution in assay buffer at a 2X final concentration (e.g., 100 µM for a final concentration of 50 µM).

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

-

Take kinetic readings every 5-10 minutes for 1-2 hours. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

For kinetic assays, determine the rate of the reaction (Vmax) from the linear portion of the fluorescence versus time plot.

-

Normalize the caspase activity to the protein concentration of the lysate.

-

Express the results as relative fluorescence units (RFU) per microgram of protein or as fold-change compared to the untreated control.

-

Conclusion

The development of fluorogenic caspase assays has been a transformative event in the field of apoptosis research. From humble beginnings with single-cuvette measurements to the current era of high-throughput, single-cell analysis, these assays have provided invaluable tools for dissecting the molecular machinery of programmed cell death. The continued innovation in fluorophore chemistry, substrate design, and detection technologies promises to further enhance the capabilities of these assays, enabling researchers to explore the intricate roles of caspases in health and disease with ever-increasing precision and detail.

References

Methodological & Application

Application Notes: Unveiling Inflammatory Pathways with a Detailed Protocol for Caspase-1 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the detection and quantification of active caspase-1 in mammalian cells using the fluorescently labeled inhibitor, FITC-YVAD-FMK. Caspase-1, a key mediator of inflammation and pyroptosis, is a critical target in the study and development of therapeutics for a range of inflammatory diseases.[1] This protocol is designed for analysis via fluorescence microscopy, flow cytometry, and fluorescence plate reader.

Principle of the Assay

The assay utilizes a cell-permeable, non-toxic, and irreversible inhibitor of caspase-1, FITC-YVAD-FMK.[2][3] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is the preferred recognition motif for caspase-1.[4][5] The inhibitor is labeled with fluorescein isothiocyanate (FITC), a green fluorescent dye.

When added to a cell population, FITC-YVAD-FMK enters the cells. In cells with active caspase-1, the FMK (fluoromethyl ketone) group forms a covalent bond with a cysteine residue in the active site of the enzyme. This irreversible binding event leads to the accumulation of the FITC label within the cell. Unbound inhibitor diffuses out of the cell and is removed during washing steps. Consequently, cells with active caspase-1 will exhibit a bright green fluorescent signal that can be quantified to determine the level of enzyme activity. This method specifically detects the active form of caspase-1, not the inactive pro-caspase.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| FITC-YVAD-FMK | Abcam | ab219935 |

| Bio-Rad | ICT098 | |

| Promega | G7461 | |

| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |

| Propidium Iodide (PI) or 7-AAD | Thermo Fisher Scientific | P3566 |

| Hoechst 33342 | Thermo Fisher Scientific | H3570 |

| Caspase-1 Inducer (e.g., Nigericin, LPS+ATP) | Sigma-Aldrich | N7143 |

| Caspase-1 Inhibitor (e.g., Z-YVAD-FMK) | R&D Systems | FMK001 |

| 96-well black, clear-bottom plates | Corning | 3603 |

| Hemocytometer or automated cell counter | Bio-Rad | TC20 |

| Fluorescence Microscope | Major manufacturers | - |

| Flow Cytometer | Major manufacturers | - |

| Fluorescence Plate Reader | Major manufacturers | - |

Signaling Pathway for Caspase-1 Activation

Caspase-1 is typically activated through the assembly of a multi-protein complex called the inflammasome. This process is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). These signals lead to the oligomerization of a sensor protein (like NLRP3), an adaptor protein (ASC), and pro-caspase-1. This proximity-induced dimerization facilitates the autoproteolytic cleavage of pro-caspase-1 into its active p20 and p10 subunits.

Caption: Diagram of the NLRP3 inflammasome-mediated caspase-1 activation pathway.

Experimental Workflow

The overall workflow for the caspase-1 activity assay involves cell culture, treatment to induce caspase-1 activation, staining with the fluorescent inhibitor, and subsequent analysis.

Caption: A generalized workflow for the FITC-YVAD-FMK caspase-1 activity assay.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimal conditions, such as cell density and incubation times, should be determined experimentally for each cell type and experimental setup.

Reagent Preparation

-

FITC-YVAD-FMK Stock Solution: Reconstitute the lyophilized reagent in DMSO to create a stock solution (e.g., 5 mM). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Wash Buffer: Prepare a 1X Wash Buffer from the provided concentrate, if applicable, using sterile distilled water. Otherwise, use sterile PBS.

-

Assay Medium: Use the appropriate cell culture medium for your experiment.

Cell Preparation and Treatment

-

Cell Seeding:

-

Adherent Cells: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or on coverslips in a 24-well plate) at a density that will result in 70-80% confluency at the time of the assay.

-

Suspension Cells: Seed cells at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 12-24 hours.

-

Induction of Caspase-1 Activity:

-

Treat cells with the desired stimulus to induce caspase-1 activation. For example, for THP-1 monocytes, a common method is priming with LPS (1 µg/mL) for 3-4 hours, followed by stimulation with Nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.

-

Controls: Prepare the following controls in parallel:

-

Negative Control: Cells treated with vehicle (e.g., DMSO) only.

-

Positive Control: Cells treated with a known inducer of caspase-1.

-

Inhibitor Control (Optional but Recommended): Pre-incubate cells with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-1 inhibitor (Z-YVAD-FMK) for 30-60 minutes before adding the caspase-1 inducing stimulus.

-

-

Staining with FITC-YVAD-FMK

-

Add the FITC-YVAD-FMK stock solution directly to each sample to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.

Post-Staining Wash

-

Suspension Cells: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 0.5 mL of 1X Wash Buffer. Repeat the wash step twice.

-

Adherent Cells: Gently aspirate the medium and wash the cells twice with 1X Wash Buffer.

Data Acquisition and Analysis

A. Fluorescence Microscopy

-

Resuspend washed cells (or use washed adherent cells on coverslips) in an appropriate buffer (e.g., PBS or mounting medium).

-

If desired, counterstain nuclei with a DNA dye like Hoechst 33342.

-

Observe the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation ~490 nm, Emission ~525 nm).

-

Caspase-1 positive cells will exhibit bright green fluorescence, primarily in the cytoplasm.

B. Flow Cytometry

-

Resuspend the final cell pellet in 300-500 µL of 1X Wash Buffer or FACS buffer.

-

Keep the samples on ice and protected from light until analysis.

-

Analyze the samples on a flow cytometer, detecting the FITC signal in the FL1 channel.

-

If assessing cell viability, cells can be co-stained with a live/dead stain such as Propidium Iodide (PI) or 7-AAD, which would be detected in a different channel (e.g., FL3).

C. Fluorescence Plate Reader

-

For adherent cells, add 100 µL of 1X Wash Buffer or PBS to each well after the final wash.

-

For suspension cells, resuspend the final pellet in 100 µL of 1X Wash Buffer and transfer to a 96-well black, clear-bottom plate.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

-

The fold-increase in caspase-1 activity can be determined by comparing the fluorescence readings of the treated samples to the untreated control.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.

Table 1: Experimental Conditions

| Group | Cell Type | Treatment | Concentration | Incubation Time |

| 1 | THP-1 | Vehicle (DMSO) | 0.1% | 1 hour |

| 2 | THP-1 | LPS + Nigericin | 1 µg/mL + 10 µM | 4h + 1h |

| 3 | THP-1 | Z-YVAD-FMK + LPS + Nigericin | 20 µM + 1 µg/mL + 10 µM | 1h + 4h + 1h |

| 4 | THP-1 | Compound X | 10 µM | 1 hour |

| 5 | THP-1 | Compound X + LPS + Nigericin | 10 µM + 1 µg/mL + 10 µM | 1h + 4h + 1h |

Table 2: Caspase-1 Activity by Fluorescence Plate Reader

| Treatment Group | Mean RFU (n=3) | Std. Deviation | Fold Change vs. Vehicle |

| Vehicle | 1,520 | 110 | 1.0 |

| LPS + Nigericin | 8,950 | 450 | 5.9 |

| Z-YVAD-FMK + LPS + Nigericin | 1,810 | 150 | 1.2 |

| Compound X + LPS + Nigericin | 4,230 | 310 | 2.8 |

Table 3: Caspase-1 Activity by Flow Cytometry

| Treatment Group | % FITC-Positive Cells (Mean ± SD, n=3) | Mean Fluorescence Intensity (MFI) of FITC+ Cells |

| Vehicle | 4.5 ± 0.8% | 250 |

| LPS + Nigericin | 68.2 ± 4.1% | 3,480 |

| Z-YVAD-FMK + LPS + Nigericin | 6.1 ± 1.2% | 310 |

| Compound X + LPS + Nigericin | 35.7 ± 3.5% | 1,890 |

References

Optimal Concentration of Fluorogenic Caspase-1 Substrates for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of fluorogenic substrates for the in vitro measurement of caspase-1 activity. While the specific substrate FITC-YVAD-APK(Dnp) is not widely documented, this document leverages data from closely related and commonly used fluorogenic caspase-1 substrates, such as Mca-YVADAPK(Dnp) and Ac-YVAD-AFC, to provide robust protocols and recommendations. The principles and methodologies described herein are broadly applicable to FRET-based caspase-1 assays.

Introduction to Fluorogenic Caspase-1 Assays

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease involved in the inflammatory response.[1][2] It processes the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[2][3] The activity of caspase-1 is tightly regulated by the formation of a multiprotein complex called the inflammasome.

Fluorogenic assays provide a sensitive and continuous method for measuring caspase-1 activity. These assays typically employ a peptide substrate containing the caspase-1 recognition sequence, most commonly YVAD (Tyr-Val-Ala-Asp). This peptide is conjugated to a fluorophore and a quencher molecule, forming a Fluorescence Resonance Energy Transfer (FRET) pair. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by active caspase-1, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.

Mechanism of Action of a FRET-based Caspase-1 Substrate

The substrate, represented here as Fluorophore-YVAD-APK(Dnp), is designed to be a specific target for caspase-1. The dinitrophenyl (Dnp) group acts as a quencher for the fluorophore (e.g., FITC or Mca). When the substrate is intact, the energy from the excited fluorophore is transferred to the Dnp quencher, and no fluorescence is emitted. Active caspase-1 recognizes and cleaves the peptide sequence. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a detectable fluorescent signal.

Figure 1: Mechanism of a FRET-based caspase-1 substrate.

Determining the Optimal Substrate Concentration

The optimal concentration of the fluorogenic substrate is a critical parameter for a successful in vitro assay. It is essential to use a substrate concentration that is in excess to ensure that the reaction rate is proportional to the enzyme concentration and not limited by substrate availability. However, excessively high concentrations can lead to high background fluorescence and substrate inhibition.

Key Considerations:

-

Enzyme Concentration: The amount of active caspase-1 in the sample will influence the required substrate concentration.

-

Incubation Time: Longer incubation times may require higher initial substrate concentrations to maintain excess conditions.

-

Assay Format: Microplate assays, for example, may have different optimal concentrations compared to cuvette-based assays.

-

Instrument Sensitivity: The sensitivity of the fluorometer used for detection can impact the required signal-to-noise ratio.

Recommended Concentration Ranges

Based on published literature for similar caspase-1 substrates, a starting point for optimization is crucial. The following table summarizes typical concentrations used in various studies.

| Substrate | Typical Concentration Range | Notes | Reference |

| Mca-YVADAPK(Dnp) | 1-50 µM | 50 µM was found to work best in some ACE2 assays, which also recognize this substrate. | |

| Ac-YVAD-AFC | 50 µM | Final concentration recommended in a commercial kit. | |

| Ac-YVAD-pNA | 200 µM | Used in a colorimetric assay. |

Recommendation: For a new assay using FITC-YVAD-APK(Dnp), it is advisable to perform a substrate titration experiment to determine the optimal concentration for your specific experimental conditions. A typical starting range for optimization would be 10-100 µM .

Experimental Protocol: Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates using a fluorogenic substrate.

I. Reagent Preparation

-

Lysis Buffer: Prepare a suitable lysis buffer to extract cellular proteins. A common composition is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA. Keep on ice.

-

Reaction Buffer: Prepare a 2X reaction buffer. A typical formulation is 100 mM HEPES (pH 7.4), 20% glycerol, 10 mM DTT, and 2 mM EDTA.

-

Substrate Stock Solution: Prepare a concentrated stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO). Store protected from light at -20°C.

-

Caspase-1 Inhibitor (Optional Control): Prepare a stock solution of a specific caspase-1 inhibitor, such as Ac-YVAD-cmk, for use as a negative control.

II. Experimental Workflow

Figure 2: Experimental workflow for a fluorometric caspase-1 assay.

III. Assay Procedure

-

Induce Caspase-1 Activity: Treat cells with the desired stimulus to activate the inflammasome and caspase-1. Include an untreated control group.

-

Prepare Cell Lysates:

-

Harvest and pellet 1-5 x 10^6 cells.

-

Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube.

-

-

Set up the Assay:

-

In a 96-well plate, add your cell lysate (typically 50-200 µg of total protein) to each well.

-

Prepare the 2X Reaction Buffer with fresh DTT (final concentration of 10 mM).

-

Add 50 µL of the 2X Reaction Buffer to each well.

-

Add 5 µL of the 1 mM substrate stock solution to each well for a final concentration of 50 µM. Adjust the volume and stock concentration as needed based on your optimization experiments.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader. For a FITC-based substrate, the approximate excitation and emission wavelengths would be 495 nm and 525 nm, respectively. For AFC-based substrates, use an excitation of ~400 nm and an emission of ~505 nm.

-

Data Interpretation and Controls

-

Fold Increase in Activity: Compare the fluorescence from treated samples to untreated controls to determine the fold increase in caspase-1 activity.

-

Negative Control: A sample with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) should be included to confirm that the measured activity is specific to caspase-1.

-

Blank: A reaction well with no cell lysate should be included to measure background fluorescence from the substrate and buffer.

Troubleshooting

-

High Background: This may be due to a substrate concentration that is too high or substrate degradation. Ensure the substrate is stored properly, protected from light.

-

Low Signal: This could indicate low caspase-1 activity, insufficient substrate, or a suboptimal buffer pH.

-

Assay Interference: Some compounds can interfere with the fluorescent signal. It is important to test the effect of any experimental compounds on the assay components in the absence of the enzyme.

By following these guidelines and protocols, researchers can confidently establish and optimize in vitro caspase-1 assays to advance their studies in inflammation and drug development.

References

Application Notes and Protocols for FITC-YVAD-APK(Dnp) in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical inflammatory caspase that plays a pivotal role in the innate immune system. It functions by cleaving pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms, and it can induce a form of inflammatory cell death known as pyroptosis.[1][2] The activity of caspase-1 is therefore a key indicator of inflammatory signaling.

The FITC-YVAD-APK(Dnp) peptide is a fluorogenic substrate designed for the sensitive detection of caspase-1 activity. This substrate consists of the caspase-1 recognition sequence, YVAD, flanked by a fluorescein isothiocyanate (FITC) fluorophore and a dinitrophenyl (Dnp) quencher group. In its intact state, the close proximity of the Dnp quencher to the FITC fluorophore results in Fluorescence Resonance Energy Transfer (FRET), leading to minimal fluorescence emission. Upon cleavage of the peptide by active caspase-1, FITC is liberated from the quencher, resulting in a significant increase in fluorescence that can be quantified.

These application notes provide a comprehensive, step-by-step guide for utilizing FITC-YVAD-APK(Dnp) to measure caspase-1 activity in a 96-well plate format, suitable for cell lysates and purified enzyme preparations.

Principle of the Assay

The assay quantitatively measures the activity of caspase-1 through the enzymatic cleavage of the FITC-YVAD-APK(Dnp) substrate.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| FITC-YVAD-APK(Dnp) | MedchemExpress (or equivalent) | Store at -20°C, protected from light.[3] |

| Cell Lysis Buffer | Various | e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM DTT, pH 7.4 |

| 2X Reaction Buffer | Various | e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 20% sucrose, 20 mM DTT, pH 7.4 |

| Recombinant Active Caspase-1 | R&D Systems (or equivalent) | For positive control and standard curve generation. |

| Caspase-1 Inhibitor (e.g., Ac-YVAD-CMK) | Various | For negative control. |

| Black, clear-bottom 96-well plates | Various | For fluorescence measurements. |

| Fluorescence microplate reader | Various | Capable of excitation at ~485 nm and emission at ~520 nm. |

| Cell culture reagents | Various | As required for your specific cell type. |

| Phosphate-Buffered Saline (PBS) | Various | |

| DMSO | Various | For solubilizing substrate and inhibitors. |

Experimental Protocols

A. Cell Lysate Preparation

-

Cell Seeding: Seed cells in a culture plate at a density that will allow for optimal growth and treatment response. For suspension cells, seed at a concentration of 1-2 x 10^6 cells/mL. For adherent cells, seed to achieve 80-90% confluency.

-

Induction of Apoptosis/Inflammation: Treat cells with the desired stimulus to induce caspase-1 activation. An untreated cell population should be included as a negative control.

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Suspension cells: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant, wash the cell pellet with ice-cold PBS, and re-centrifuge. Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer and incubate on ice for 10 minutes.

-

-

Lysate Clarification: Centrifuge the cell lysates at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA). It is recommended to normalize the protein concentration of all samples before proceeding.

B. Caspase-1 Activity Assay (96-Well Plate Format)

-

Reagent Preparation:

-

Substrate Stock Solution: Dissolve FITC-YVAD-APK(Dnp) in DMSO to create a 1 mM stock solution.

-

Working Substrate Solution: Dilute the 1 mM stock solution to a final concentration of 50 µM in 2X Reaction Buffer.

-

Positive Control: Prepare a dilution of recombinant active caspase-1 in Cell Lysis Buffer.

-

Negative Control (Inhibitor): Prepare a sample with a known caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to confirm the specificity of the assay.

-

-

Assay Plate Setup:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a black, clear-bottom 96-well plate.

-

Include wells for:

-

Blank: 50 µL of Cell Lysis Buffer only (for background fluorescence).

-

Negative Control (Untreated Cells): 50 µL of lysate from untreated cells.

-

Positive Control (Treated Cells): 50 µL of lysate from stimulus-treated cells.

-

Positive Control (Recombinant Enzyme): 50 µL of diluted recombinant caspase-1.

-

Inhibitor Control: 50 µL of lysate from treated cells pre-incubated with a caspase-1 inhibitor.

-

-

-

Reaction Initiation: Add 50 µL of the 50 µM Working Substrate Solution to each well, bringing the total volume to 100 µL and the final substrate concentration to 25 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase-1 activity and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.

Data Presentation and Analysis

The results can be expressed as the fold increase in caspase-1 activity.

-

Subtract Background: Subtract the fluorescence value of the blank (lysis buffer + substrate) from all other readings.

-

Calculate Fold Increase: Divide the background-subtracted fluorescence values of the treated samples by the background-subtracted fluorescence of the untreated control.

Fold Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Sample - RFU of Blank)

Where RFU is the Relative Fluorescence Unit.

Example Data Table

| Sample | Protein Conc. (µg/µL) | Volume per Well (µL) | Total Protein (µg) | Raw RFU | Corrected RFU (Raw - Blank) | Fold Increase |

| Blank | N/A | N/A | N/A | 50 | 0 | N/A |

| Untreated Control | 2.0 | 50 | 100 | 250 | 200 | 1.0 |

| Treated Sample 1 | 2.0 | 50 | 100 | 1250 | 1200 | 6.0 |

| Treated Sample 2 | 2.0 | 50 | 100 | 1050 | 1000 | 5.0 |

| Inhibitor Control | 2.0 | 50 | 100 | 300 | 250 | 1.25 |

Caspase-1 Signaling Pathway Context

The activation of caspase-1 is a central event in the inflammasome signaling pathway. This pathway is initiated by various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), which lead to the assembly of an inflammasome complex. This complex, typically containing a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitates the auto-activation of caspase-1.

References

Measuring Caspase-1 Activity in Primary Immune Cells with FITC-YVAD-APK(Dnp): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] It is a key component of the inflammasome, a multi-protein complex that assembles in response to pathogenic and endogenous danger signals.[3] Upon activation, caspase-1 is responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[3] These cytokines are potent mediators of inflammation and are involved in a wide range of physiological and pathological processes, including host defense, autoimmune diseases, and cancer.[1] Consequently, the measurement of caspase-1 activity is of significant interest in immunology, inflammation research, and for the development of novel therapeutics targeting inflammatory pathways.

This document provides detailed application notes and protocols for measuring caspase-1 activity in primary immune cells using the fluorogenic substrate FITC-YVAD-APK(Dnp). This substrate is specifically designed to be cleaved by active caspase-1, releasing the fluorescent FITC moiety, which can be quantified to determine enzyme activity. While FITC-YVAD-APK(Dnp) is a valid substrate, the protocols provided can be readily adapted for other similar FITC- or fluorophore-conjugated YVAD-based substrates.

Principle of the Assay

The assay is based on the highly specific recognition and cleavage of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) by caspase-1. The FITC-YVAD-APK(Dnp) substrate consists of the YVAD peptide sequence linked to a fluorescein isothiocyanate (FITC) fluorophore and a dinitrophenyl (Dnp) quencher. In the intact substrate, the fluorescence of FITC is quenched by the proximity of the Dnp group. Upon cleavage of the peptide by active caspase-1, the FITC-containing fragment is released from the quencher, resulting in a significant increase in fluorescence intensity. This fluorescence can be measured using a fluorometer, fluorescence microscope, or flow cytometer, providing a direct measure of caspase-1 activity.

Signaling Pathway: Caspase-1 Activation via the Inflammasome

Caspase-1 is typically activated through the assembly of an inflammasome complex. This process is initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) or Danger-Associated Molecular Patterns (DAMPs) by pattern recognition receptors (PRRs) such as NLRP3, NLRC4, AIM2, or pyrin. Upon activation, these sensors oligomerize and recruit the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, bringing multiple pro-caspase-1 molecules into close proximity, which facilitates their auto-cleavage and activation. Active caspase-1 then proceeds to cleave its substrates, leading to cytokine maturation and pyroptosis, a pro-inflammatory form of programmed cell death.

Caption: Canonical inflammasome-mediated caspase-1 activation pathway.

Data Presentation

The following tables summarize representative quantitative data for caspase-1 activity in primary immune cells, which can be used as a reference for expected results.

Table 1: Caspase-1 Activity in Human Primary Monocytes

| Treatment Condition | Fold Increase in Caspase-1 Activity (vs. Untreated) | Method | Reference |

| LPS (1 µg/mL) + ATP (5 mM) for 30 min | 5-10 fold | Fluorometric (WEHD-AFC) | |

| Nigericin (10 µM) for 30 min | 4-8 fold | Flow Cytometry (FLICA) | |

| Untreated Control | 1 | - | - |

Table 2: Caspase-1 Activity in Murine Bone Marrow-Derived Macrophages (BMDMs)

| Treatment Condition | Caspase-1 Activity (Relative Luminescence Units) | Method | Reference |

| LPS (200 ng/mL) + Nigericin (5 µM) for 1 hr | 15000 ± 2500 | Luminescence (Z-WEHD-aminoluciferin) | |

| LPS (200 ng/mL) + ATP (5 mM) for 1 hr | 12000 ± 2000 | Luminescence (Z-WEHD-aminoluciferin) | |

| LPS only | 1500 ± 500 | Luminescence (Z-WEHD-aminoluciferin) | |

| Untreated Control | 500 ± 100 | Luminescence (Z-WEHD-aminoluciferin) |

Experimental Protocols

Protocol 1: Measurement of Caspase-1 Activity in Primary Human Monocytes by Flow Cytometry

This protocol describes the detection of active caspase-1 in primary human monocytes using a cell-permeable FITC-YVAD probe.

Materials and Reagents:

-

Primary human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

FITC-YVAD-APK(Dnp) or similar cell-permeable FITC-YVAD probe

-

Wash Buffer (e.g., PBS with 2% FBS)

-

Fixative (e.g., 1% paraformaldehyde in PBS)

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for measuring caspase-1 activity by flow cytometry.

Procedure:

-

Isolation of Primary Human Monocytes:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Isolate monocytes from PBMCs by adherence to plastic tissue culture plates or by using magnetic-activated cell sorting (MACS) for higher purity.

-

Plate monocytes in RPMI-1640 medium with 10% FBS and allow them to adhere and rest overnight.

-

-

Cell Treatment:

-

Prime the monocytes with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Stimulate the primed cells with an inflammasome activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes. Include appropriate controls (untreated, LPS only).

-

-

Staining with FITC-YVAD Probe:

-

Add the FITC-YVAD probe to the cell culture medium at the desired final concentration (typically 1-10 µM, optimization may be required).

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Cell Harvesting and Staining:

-

Gently scrape the adherent monocytes and transfer the cell suspension to flow cytometry tubes.

-

Wash the cells twice with cold Wash Buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS with 2% FBS).

-

Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer equipped with a 488 nm laser for FITC excitation.

-

Gate on the live, single-cell population based on forward and side scatter and viability dye exclusion.

-

Measure the percentage of FITC-positive cells and the mean fluorescence intensity (MFI) of the FITC signal within the live cell gate.

-

Protocol 2: Measurement of Caspase-1 Activity in Cell Lysates by Fluorometric Plate Reader

This protocol describes the quantification of caspase-1 activity in lysates from primary immune cells.

Materials and Reagents:

-

Primary immune cells (e.g., macrophages, monocytes)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)

-

2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)

-

FITC-YVAD-APK(Dnp) or similar fluorogenic substrate (e.g., YVAD-AFC)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat primary immune cells as described in Protocol 1 to induce caspase-1 activation.

-

-

Preparation of Cell Lysates:

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

-

Incubate on ice for 10-20 minutes with occasional vortexing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) containing the active caspase-1. Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

-

Caspase-1 Activity Assay:

-

In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume with Cell Lysis Buffer.

-

For a specificity control, pre-incubate a sample with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 10-15 minutes at 37°C.

-

Add an equal volume of 2X Reaction Buffer to each well.

-